molecular formula C16H19N3O3S B6081004 MFCD09877343

MFCD09877343

Cat. No.: B6081004
M. Wt: 333.4 g/mol
InChI Key: SPHHZSQUSLXLPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “MFCD09877343” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD09877343” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high yield and purity. Detailed synthetic routes often involve:

  • Initial formation of intermediate compounds through controlled reactions.
  • Purification steps to isolate the desired compound.
  • Final reaction steps to obtain “this compound” in its pure form.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and optimized processes to ensure efficiency and cost-effectiveness. This includes:

  • Continuous flow reactions to maintain consistent production.
  • Use of automated systems for monitoring and controlling reaction parameters.
  • Implementation of purification techniques such as crystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: “MFCD09877343” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

“MFCD09877343” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which “MFCD09877343” exerts its effects involves interactions with specific molecular targets and pathways. This includes:

    Binding to receptors or enzymes: Modulating their activity and leading to downstream effects.

    Influencing cellular processes: Such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

“MFCD09877343” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Known for its similar structure but different reactivity.

    Compound B: Shares some functional groups but has distinct applications.

    Compound C: Exhibits similar biological activity but different mechanism of action.

Properties

IUPAC Name

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-13(8-9-20)15(22)18-16(17-11)23-10-14(21)19(2)12-6-4-3-5-7-12/h3-7,20H,8-10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHHZSQUSLXLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)N(C)C2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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